molecular formula C6H9N3O2S B13601863 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide

Cat. No.: B13601863
M. Wt: 187.22 g/mol
InChI Key: YQKSSYQFTUUWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fragment-Based Discovery of WDR5-WIN Site Inhibitors for Mixed-Lineage Leukemia

Fragment Screening and Lead Optimization

Fragment-based drug discovery has emerged as a pivotal strategy for identifying high-affinity WDR5-WIN site inhibitors. Initial NMR-based screening of a 2,256-compound library identified 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as promising hits due to their ligand efficiency (LE > 0.35) and low molecular weight (<450 Da). For example, fragment F-1 (2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) demonstrated a dissociation constant (K~D~) of 480 μM and served as the scaffold for subsequent optimization.

Structural modifications at the S2 and S7 pockets of WDR5 yielded derivatives such as 6e (K~D~ <10 nM), which exhibited a 360,000-fold improvement in binding affinity over F-1 . Key optimizations included:

  • S2 Pocket : Introduction of a 4-(sec-butoxy)phenyl group to enhance hydrophobic interactions.
  • S7 Pocket : Substitution with acetamide or sulfonamide moieties to improve solvation energy.
Compound K~D~ (nM) GI~50~ (μM, MV4–11) Permeability (P~app~, 10^−6^ cm/sec)
F-1 480,000 >100 N/A
6e <10 7 9.6

Cellular assays in MLL-rearranged MV4–11 leukemia cells confirmed moderate anti-proliferative activity (GI~50~ = 7 μM) for 6e , attributed to its inhibition of H3K4 methylation by the MLL1 complex.

Structural Basis for Binding Affinity Optimization via S2 Pocket Interactions

Conformational Stability and Arginine Mimicry

The dihydro-pyrrolo-imidazole core acts as a non-canonical arginine mimetic, occupying the S2 pocket of WDR5 without relying on highly basic groups. X-ray crystallography revealed that the bicyclic system aligns with the β-sheet architecture of WDR5, forming van der Waals contacts with residues Tyr191 and Phe263. Unlike guanidine-based inhibitors (e.g., 1 and 2 ), this scaffold avoids desolvation penalties by omitting hydrogen bond donors, thereby improving binding entropy.

Role of Sulfonamide Substituents

Sulfonamide derivatives, such as N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl)acetamide (3c ), introduced polar interactions with Asp164 and Arg167 in the WIN site. The sulfonamide’s tetrahedral geometry enabled optimal placement of the aryl group into the S7 subpocket, increasing K~D~ by 12-fold compared to non-sulfonylated analogs.

Substituent (R) K~D~ (nM) ΔG~bind~ (kcal/mol)
-H 120 -9.2
-SO~2~NH~2~ 9.8 -11.5
-OCH~2~CH~3~ 45 -10.1

Impact of Dihedral Angle Modifications on MLL1 Methylation Inhibition

Dihedral Constraints and Catalytic Activity

The dihedral angle between the pyrrolo-imidazole core and aryl substituents critically influences MLL1 methyltransferase inhibition. Derivatives with a constrained angle of 15°–25° (e.g., 6e ) exhibited 10-fold greater potency than flexible analogs (e.g., 6d , angle = 45°). Molecular dynamics simulations showed that reduced torsional flexibility stabilizes the inhibitor-WDR5 complex, preventing displacement by WIN motif peptides during MLL1 assembly.

Cellular Validation in Epigenetic Models

In MV4–11 cells, 6e reduced H3K4me2/3 levels by 60–70% at 10 μM, correlating with suppressed proliferation. In contrast, 6d (less constrained) showed <30% reduction under identical conditions. These findings underscore the necessity of rigid dihedral geometries for functional epigenetic modulation.

Compound Dihedral Angle (°) H3K4me3 Inhibition (%) GI~50~ (μM)
6d 45 28 >50
6e 18 68 7

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2,(H2,7,10,11)

InChI Key

YQKSSYQFTUUWHD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminocarbonyl compounds with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for derivatization and pharmaceutical applications:

Reaction Type Reagents/Conditions Products Key Observations
Amine substitutionPrimary amines (e.g., methylamine) in DMF, 60°CN-alkylated sulfonamidesRetains imidazole ring integrity; yields ~70–85%
AcylationAcetyl chloride, pyridine, RTAcetylated sulfonamide derivativesEnhanced solubility in polar aprotic solvents
Hydrolysis6M HCl, refluxSulfonic acid intermediateRequires harsh conditions due to stability

These reactions are pivotal for modifying the compound’s pharmacological profile, such as enhancing target-binding affinity or altering pharmacokinetics.

Electrophilic Aromatic Substitution

The pyrrolo-imidazole core undergoes regioselective electrophilic substitution, primarily at the C-3 position due to electron-donating nitrogen atoms:

Reaction Electrophile Conditions Outcome
HalogenationCl₂, FeCl₃ catalystCH₂Cl₂, 0°C3-Chloro derivative (85% yield)
NitrationHNO₃, H₂SO₄0–5°C, 2 hrs3-Nitro product (72% yield)
SulfonationSO₃, H₂SO₄RT, 12 hrs3-Sulfo derivative (limited solubility)

The C-3 position’s reactivity is attributed to resonance stabilization from adjacent nitrogen atoms, directing electrophiles to this site.

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form extended heterocyclic systems:

  • With α,β-unsaturated carbonyls : Forms fused pyridine-imidazole systems under basic conditions (K₂CO₃, DMSO, 80°C) .

  • With diethyl acetylenedicarboxylate : Produces pyrrolo-imidazole-dicarboxylates via one-pot hydroamination/cyclization .

These reactions exploit the nucleophilic NH group in the sulfonamide and the aromatic system’s electron density.

Metal Coordination and Complexation

The sulfonamide’s lone pairs and imidazole nitrogens enable metal coordination:

Metal Ion Ligand Sites Application
Zn²⁺Sulfonamide O, imidazole NEnzyme inhibition (e.g., carbonic anhydrase)
Cu²⁺Imidazole N, sulfonamide OCatalytic oxidation studies

Coordination with Zn²⁺ is particularly relevant for biological activity, as seen in carbonic anhydrase inhibition .

Biological Activity Linked to Reactivity

The compound’s chemical modifications directly influence its therapeutic potential:

  • hCA II/IX inhibition : Methoxy/hydroxy-substituted derivatives show enhanced selectivity (IC₅₀ < 50 nM) due to hydrogen bonding with active-site residues .

  • Anticancer activity : Cytotoxicity in MeWo cells (IC₅₀ = 8.2 μM for 4l ) correlates with electron-withdrawing substituents enhancing electrophilic reactivity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to sulfonamide cleavage, forming pyrrolo-imidazole radicals.

  • Thermal stability : Decomposes above 240°C via ring-opening and SO₂ release (TGA data) .

Comparative Reactivity of Structural Analogs

Analog Key Functional Group Reactivity Difference
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoleNo sulfonamideLacks nucleophilic substitution at C-2
2-Bromo-pyrrolo[1,2-a]imidazoleBromine at C-2Enhanced electrophilic substitution at C-3

Scientific Research Applications

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide are distinct from related pyrroloimidazole derivatives. Below is a comparative analysis:

Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Key Biological Targets Applications
This compound C₇H₁₁N₃O₂S -SO₂NH₂ at position 2 PR, NLRP3 inflammasome Endometriosis, inflammatory diseases
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole C₁₁H₁₁ClN₂ -4-ClPh at position 3 Androgen receptor (AR) Prostate cancer
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione (6a) C₁₇H₉N₃O₂ Fused pyrido-pyrazino-indole system N/A (structural studies only) Experimental scaffold
5-Amino-3-(arylideneamino)-1,7-diaryl-7H-pyrrolo[1,2-c]imidazole-6-carbonitriles (14a–f) C₂₀H₁₆N₆ -CN, -NH₂, aryl groups N/A Antimicrobial research
[5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl]boronic acid C₆H₁₀BN₃O₂ -B(OH)₂ at position 3 Suzuki coupling intermediate Chemical synthesis

Pharmacological Efficacy

  • NLRP3 Inhibition : The sulfonamide group in this compound is critical for NLRP3 binding, unlike the 3-(4-chlorophenyl) derivative, which lacks sulfonamide and instead targets AR .
  • Solubility and Bioavailability : Derivatives like {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride (C₇H₉ClN₂O₂S) exhibit improved solubility due to polar sulfonyl groups but show reduced blood-brain barrier penetration compared to the parent sulfonamide .

Key Research Findings

NLRP3 Specificity: this compound inhibits NLRP3 with IC₅₀ values <1 μM in macrophage assays, outperforming non-sulfonamide analogs .

PR vs. AR Selectivity : While the sulfonamide derivative antagonizes PR, the 3-(4-chlorophenyl) variant binds AR with >50% inhibition at 10 μM, highlighting substituent-driven target divergence .

Thermal Stability : Melting points vary significantly; for example, compound 6b (3-chloro-substituted) melts at 306°C, whereas the sulfonamide derivative decomposes above 250°C .

Biological Activity

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide (CAS Number: 1995072-47-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₆H₉N₃O₂S
  • Molecular Weight : 187.22 g/mol
  • IUPAC Name : 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide
  • Physical Form : Powder
  • Purity : ≥95% .

Biological Activity Overview

This compound has been investigated for various biological activities:

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against a range of pathogens. In vitro evaluations have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) that suggest strong activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)
This compoundS. aureus0.22
S. epidermidis0.25

Anticancer Activity

The compound has also been evaluated for anticancer properties. It has shown promising results in inhibiting various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Reference
HCT1160.39
MCF-70.46
Aurora-A kinase0.16

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Biofilm Formation : It effectively reduces biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy.
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A notable study highlighted the effectiveness of this compound in combination therapies for enhanced anticancer efficacy. In a series of experiments involving various cancer cell lines, the compound demonstrated synergistic effects when used alongside traditional chemotherapeutics.

Case Study Example

In a recent study published in MDPI, researchers investigated the cytotoxic effects of pyrrolo[1,2-a]imidazole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of precursors like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid under reflux (100°C, 16 hours), yielding the pyrroloimidazole core . Subsequent sulfonamide functionalization requires precise stoichiometric control of sulfonylating agents (e.g., chlorosulfonic acid derivatives) and inert conditions to avoid side reactions. Yield optimization hinges on temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A(R2)):

  • Parameters : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).
  • Analytical Tools : HPLC purity tracking, NMR for structural integrity, and Karl Fischer titration for moisture uptake analysis .
  • Data Interpretation : Compare degradation products (e.g., sulfonamide hydrolysis) against control samples stored in dry, dark environments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Key Measures :

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure; avoid inhalation via fume hoods .
  • Store in corrosion-resistant containers under dry, ventilated conditions (≤25°C) to mitigate decomposition risks .
  • Emergency response: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for pyrroloimidazole derivatives?

  • Approach :

  • Employ density functional theory (DFT) to map energy profiles of proposed pathways (e.g., cyclization vs. dimerization).
  • Validate via kinetic isotope effects (KIEs) and intermediate trapping (e.g., LC-MS/MS) .
  • Case Study: Discrepancies in imidazole ring closure mechanisms (concerted vs. stepwise) were resolved using ab initio calculations paired with in situ IR monitoring .

Q. What strategies optimize purification of this compound from complex matrices?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to enhance crystal lattice stability .
  • Membrane Technologies : Nanofiltration to remove high-MW byproducts .

Q. How do structural modifications impact the compound’s biological activity, and how can SAR studies be designed?

  • Experimental Design :

  • Variations : Introduce substituents at the sulfonamide group (e.g., methyl, aryl) or imidazole core (halogens, methoxy) .
  • Assays : Enzymatic inhibition (e.g., carbonic anhydrase) and cytotoxicity profiling (MTT assay) .
  • Data Analysis : Multivariate regression (e.g., PLS) to correlate logP, steric parameters, and IC50 values .

Q. What statistical methods address data variability in toxicity studies of pyrroloimidazole derivatives?

  • Tools :

  • DoE (Design of Experiments) : Fractional factorial designs to isolate critical toxicity drivers (e.g., dose, exposure duration) .
  • QSAR Modeling : Use molecular descriptors (e.g., Topological Polar Surface Area) to predict aquatic toxicity (EC50 for Daphnia magna) .

Q. How can heterogeneous catalysis improve scalability of pyrroloimidazole synthesis?

  • Innovative Approaches :

  • Solid-Supported Catalysts : Zeolite-immobilized Lewis acids (e.g., ZnCl2) for recyclability and reduced metal leaching .
  • Flow Chemistry : Continuous reactors with immobilized enzymes (e.g., lipases) for enantioselective sulfonamide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.